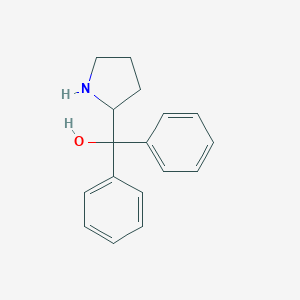

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

diphenyl-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGXUGBDJGFFY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944996 | |

| Record name | (R)-Diphenyl-2-pyrrolidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-32-9 | |

| Record name | (R)-α,α-Diphenylprolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Diphenyl-2-pyrrolidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinemethanol, α,α-diphenyl-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D56JS74WW2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56JS74WW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, a pivotal chiral auxiliary and catalyst precursor in modern organic synthesis. This document details its physicochemical characteristics, spectroscopic data, and fundamental applications, with a focus on its role in asymmetric catalysis. Experimental protocols for its synthesis and the determination of its basicity are also presented, alongside a visualization of its most prominent catalytic cycle.

Core Properties

This compound, also known as (R)-Diphenylprolinol, is a chiral β-amino alcohol that has found extensive use in asymmetric synthesis.[1] Its rigid structure and defined stereochemistry make it an invaluable tool for the enantioselective reduction of ketones and other prochiral substrates.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a clear reference for its handling, application, and characterization.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₉NO | [3][4] |

| Molecular Weight | 253.34 g/mol | [5][6] |

| Appearance | White to off-white or faintly yellow crystalline powder | [3][4] |

| Melting Point | 77-80 °C | [2][3][5] |

| Boiling Point | 396.54 °C (rough estimate) | [2][3] |

| Optical Activity | [α]²⁰/D +69° (c=3, chloroform) | [3][5] |

| pKa (Predicted) | 13.15 ± 0.29 | [3] |

| Solubility | Soluble in chloroform | [3][7] |

| Density | 1.0078 g/cm³ (rough estimate) | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key spectral data are provided below.

| Spectroscopic Data | Key Features and Shifts | References |

| ¹H NMR (Proton NMR) | Shifts (ppm): 7.56, 7.49, 7.28, 7.26, 7.15, 7.14, 4.23, 2.99, 2.90, 1.70, 1.57 | [8] |

| IR (Infrared) Spectroscopy | Available spectra confirm the presence of hydroxyl and amine functional groups. | [9] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [6] |

Role in Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

A primary application of this compound is its use as a precursor to the chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst.[2] This catalyst is highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source.[2]

The catalytic cycle of the CBS reduction is a well-established mechanism that elegantly explains the high degree of enantioselectivity observed. The key steps involve the coordination of borane to the nitrogen atom of the oxazaborolidine, followed by coordination of the ketone to the endocyclic boron atom. This organized transition state facilitates a stereoselective hydride transfer.

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful application of this compound in a research setting.

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses, which provides a robust method for its preparation.[9]

Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of the target compound.

Materials:

-

N-(tert-Butoxycarbonyl)pyrrolidine

-

(-)-Sparteine

-

sec-Butyllithium in cyclohexane

-

Anhydrous diethyl ether

-

Benzophenone

-

Absolute ethanol

-

Sodium hydroxide (NaOH)

-

Potassium carbonate (K₂CO₃)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Dry ice/acetone bath

Procedure:

-

Asymmetric Lithiation: In an oven-dried, three-necked flask under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)pyrrolidine and (-)-sparteine in anhydrous diethyl ether. Cool the solution to approximately -70 °C using a dry ice/acetone bath. To this solution, add sec-butyllithium dropwise over a period of 35 minutes, maintaining the low temperature.[9]

-

Reaction with Benzophenone: In a separate flask, prepare a solution of benzophenone in anhydrous diethyl ether. Add this solution to the lithiated intermediate mixture while maintaining the reaction temperature at -70 °C. Allow the reaction to proceed for the specified time as per the detailed literature procedure.[9]

-

Quenching and Extraction: Quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product into an organic solvent like diethyl ether.

-

Drying and Concentration: Combine the organic phases, dry them over an anhydrous drying agent such as potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude N-Boc protected product.[9]

-

Deprotection: Dissolve the crude (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine in absolute ethanol. Add sodium hydroxide and heat the mixture to reflux for 2.5 hours.[9]

-

Final Purification: After cooling the reaction mixture, remove the solvent under reduced pressure. The residue is then subjected to an appropriate workup and purification, such as recrystallization, to afford the pure this compound as a white solid.[9]

Determination of Basicity (pKa) by Potentiometric Titration

While a predicted pKa value is available, experimental determination provides a more accurate measure of the basicity of the pyrrolidine nitrogen. A general protocol for pKa determination via potentiometric titration is outlined below.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Burette

-

Magnetic stirrer and stirring bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. Due to its limited water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary. If a co-solvent is used, the apparent pKa will be determined.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Continue the titration well past the equivalence point. Plot the pH versus the volume of HCl added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve. The pKa is then calculated using the Henderson-Hasselbalch equation at various points along the buffer region of the curve.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.[10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It should be stored under an inert atmosphere.[1]

-

In case of contact:

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[10]

References

- 1. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (R)-(+)-α,α-二苯基-2-吡咯烷甲醇三甲基硅基醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol chemical structure and IUPAC name

An In-depth Technical Guide to (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

This technical guide provides a comprehensive overview of (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol, a chiral amino alcohol with significant applications in asymmetric synthesis and notable pharmacological activity. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Nomenclature

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, a member of the diarylmethane family, is a chiral molecule widely recognized for its role as a precursor to the Corey-Bakshi-Shibata (CBS) catalyst.[1] Its structure features a pyrrolidine ring substituted at the 2-position with a diphenylmethanol group. The "(R)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.

IUPAC Name: diphenyl-[(2R)-pyrrolidin-2-yl]methanol[2]

Synonyms: α,α-Diphenyl-D-prolinol, (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine, (R)-Diphenylprolinol, D2PM[3][4][5]

Chemical Formula: C₁₇H₁₉NO[2]

CAS Number: 22348-32-9[2]

Molecular Weight: 253.34 g/mol [6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol is presented below.

| Property | Value | Reference |

| Physical Form | White to off-white or faintly yellow crystalline powder | [3][4] |

| Melting Point | 77-80 °C | [4][6] |

| Boiling Point | 396.54 °C (rough estimate) | [4] |

| Density | 1.0078 g/cm³ (rough estimate) | [4] |

| Optical Activity | [α]²⁰/D +69°, c = 3 in chloroform | [6] |

| pKa | 13.15 ± 0.29 (Predicted) | [4] |

| Solubility | Almost transparent in Chloroform | [4] |

¹H NMR Spectral Data:

| Shift (ppm) | Assignment |

| 7.560 | Aromatic |

| 7.491 | Aromatic |

| 7.28 | Aromatic |

| 7.26 | Aromatic |

| 7.15 | Aromatic |

| 7.14 | Aromatic |

| 4.231 | - |

| 2.998 | Pyrrolidine |

| 2.909 | Pyrrolidine |

| 1.70 | Pyrrolidine |

| 1.57 | Pyrrolidine |

| Source: ChemicalBook[7] |

Applications in Asymmetric Synthesis

The primary application of (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol is as a chiral precursor for the synthesis of oxazaborolidine catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalyst.[1][3] This catalyst is highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source.[8][9][10] The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[9][11]

Logical Workflow: Corey-Bakshi-Shibata (CBS) Reduction

Caption: Workflow of the CBS reduction.

Experimental Protocol: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

A common synthetic route involves the reaction of a proline derivative with an excess of a phenyl Grignard reagent. A detailed procedure has been published in Organic Syntheses. The following is a summarized protocol:

-

Preparation of Phenylmagnesium Bromide: Phenylmagnesium bromide is prepared in diethyl ether from bromobenzene and magnesium turnings.

-

Reaction with Proline Ester: Ethyl dl-prolinate is added dropwise to the stirred solution of phenylmagnesium bromide (4 molar equivalents) at room temperature.

-

Reflux and Hydrolysis: The reaction mixture is heated under reflux for 2 hours.

-

Workup: The reaction is quenched by hydrolysis with a dilute ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted multiple times with toluene.

-

Purification: The combined organic extracts are washed, dried, and evaporated to yield an oil. The crude product can be converted to its hydrochloride salt and recrystallized or purified directly by recrystallization from a suitable solvent system like ethanol-water to yield the final product.

Experimental Protocol: Asymmetric Reduction of Acetophenone via CBS Reduction

The following protocol describes the in situ generation of the CBS catalyst from (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol for the asymmetric reduction of acetophenone.

-

Catalyst Preparation: To a solution of (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) is added at room temperature. The mixture is stirred for a short period to allow for the formation of the oxazaborolidine catalyst.

-

Ketone Addition: The reaction mixture is cooled (e.g., to 0 °C or -20 °C), and a solution of acetophenone in anhydrous THF is added dropwise.

-

Borane Reductant Addition: A stoichiometric amount of the borane reducing agent is added slowly to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is typically treated with dilute hydrochloric acid and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification and Analysis: The combined organic layers are washed, dried, and concentrated. The resulting crude chiral alcohol is purified by column chromatography. The enantiomeric excess (ee) of the product, (R)-1-phenylethanol, can be determined by chiral HPLC or GC.

Pharmacological Activity: Norepinephrine-Dopamine Reuptake Inhibition

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is also known as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3] The dextrorotary (R)-(+)-enantiomer is reported to be the more pharmacologically active form.[1] NDRIs act by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), which leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[12] This mechanism of action is shared by several medications used to treat conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).[12][13]

Signaling Pathway: Mechanism of Action as an NDRI

Caption: Mechanism of NDRI action.

References

- 1. Diphenylprolinol - Wikipedia [en.wikipedia.org]

- 2. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (R)- | C17H19NO | CID 7045371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-α,α-Diphenylprolinol CAS 22348-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]

- 5. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. (R)-(+)-α,α-二苯基脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A Technical Guide to its Discovery, History, and Application in Asymmetric Synthesis

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol , a chiral amino alcohol, holds a significant position in the field of organic chemistry, primarily as a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst. Its discovery and the subsequent development of the CBS reduction revolutionized asymmetric synthesis, providing a reliable and highly selective method for the preparation of chiral molecules. This technical guide delves into the history of this pivotal compound, details its synthesis, and explores its application in the enantioselective reduction of ketones, providing researchers, scientists, and drug development professionals with a comprehensive overview of its importance and utility.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the quest for efficient methods for asymmetric synthesis. In the early 1980s, the field of enantioselective catalysis was still in its nascent stages.

A significant breakthrough came in 1981 when Shinichi Itsuno and his coworkers reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones to chiral alcohols.[1] While achieving moderate enantioselectivities, this work laid the crucial groundwork for future developments.

The pivotal moment in the history of this compound arrived in 1987. Elias J. Corey, Raman K. Bakshi, and Saizo Shibata at Harvard University introduced a novel oxazaborolidine catalyst generated from chiral amino alcohols and borane.[1] This catalyst, derived from this compound, demonstrated remarkably high enantioselectivity and catalytic efficiency in the reduction of a wide range of ketones.[1] This reaction, now widely known as the Corey-Bakshi-Shibata (CBS) reduction or the Corey-Itsuno reduction, became a cornerstone of modern organic synthesis.[1][2][3] The development of this robust and predictable method earned E.J. Corey the Nobel Prize in Chemistry in 1990 for his contributions to the theory and methodology of organic synthesis.[1]

Synthesis of this compound

The efficient synthesis of enantiomerically pure this compound is crucial for its application. A common and effective method involves the reaction of a proline derivative with a Grignard reagent.

Experimental Protocol: Synthesis from D-Proline

A widely used laboratory-scale synthesis starts from the readily available and relatively inexpensive "unnatural" D-proline.

Materials:

-

D-Proline

-

Thionyl chloride

-

Methanol

-

Phenylmagnesium bromide solution in THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Esterification of D-Proline: D-proline is first converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol.

-

Grignard Reaction: The D-proline methyl ester hydrochloride is then treated with an excess of phenylmagnesium bromide in a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the ester twice, forming the diphenylmethanol moiety.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white crystalline solid.[4]

A detailed, large-scale synthesis procedure has also been reported, starting from (R)-1-Boc-2-pyrrolidinemethanone, which upon reaction with phenylmagnesium chloride and subsequent deprotection yields the final product with high yield.[5]

The Corey-Bakshi-Shibata (CBS) Reduction

The primary application of this compound is as a precursor to the CBS catalyst, a chiral oxazaborolidine. This catalyst, in the presence of a borane source, facilitates the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.

Mechanism of the CBS Reduction

The mechanism of the CBS reduction has been extensively studied and is well-understood.[2][3][6] It involves a catalytic cycle that ensures high stereocontrol.

-

Catalyst-Borane Complex Formation: The CBS catalyst, an oxazaborolidine, coordinates with borane (BH₃), typically from a borane-THF or borane-dimethyl sulfide complex. The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring.[3][6]

-

Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic boron atom within the oxazaborolidine ring. The ketone orients itself to minimize steric interactions, with the larger substituent (RL) positioned away from the bulky diphenylmethyl group of the catalyst.[3]

-

Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[3][6] This directed hydride delivery is responsible for the high enantioselectivity of the reduction.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon acidic workup, yields the chiral secondary alcohol. The CBS catalyst is regenerated and can enter another catalytic cycle.[6]

Signaling Pathway Diagram

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a general procedure for the CBS reduction of acetophenone, a common benchmark substrate.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Formation: In a flame-dried, nitrogen-purged flask, a solution of this compound in anhydrous THF is treated with a borane-THF solution at room temperature. The mixture is stirred to form the oxazaborolidine catalyst in situ.

-

Reduction: The reaction mixture is cooled (e.g., to 0 °C or room temperature, depending on the specific ketone). A solution of acetophenone in anhydrous THF is then added dropwise to the catalyst solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting chiral 1-phenylethanol is purified by flash column chromatography.

Quantitative Data

The CBS reduction is known for its high yields and excellent enantioselectivities across a broad range of substrates. The following table summarizes representative data from early reports by Corey et al.[7]

| Ketone Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | R | 95 | 96.5 |

| Propiophenone | R | 97 | 96.7 |

| Butyrophenone | R | 98 | 97.3 |

| α-Tetralone | R | 92 | 83.3 |

| 1-Indanone | R | 95 | 86.0 |

| Benzyl methyl ketone | R | 90 | 84 |

| Cyclohexyl methyl ketone | S | 93 | 95.3 |

| 3-Keto-γ-butyrolactone | R | 91 | 94 |

Data sourced from Corey, E. J.; Bakshi, R. K.; Shibata, S.; Chen, C.-P.; Singh, V. K. J. Am. Chem. Soc. 1987, 109, 7925-7926.[7]

Experimental Workflow

The successful execution of the synthesis of this compound and its application in the CBS reduction relies on a systematic experimental workflow.

Caption: General Experimental Workflow.

Conclusion

This compound stands as a testament to the power of rational design in asymmetric catalysis. Its discovery and application as a precursor to the Corey-Bakshi-Shibata catalyst have had a profound and lasting impact on the field of organic synthesis. The ability to reliably and predictably generate chiral secondary alcohols with high enantiomeric excess has made the CBS reduction an indispensable tool for academic researchers and industrial chemists alike, particularly in the synthesis of complex, biologically active molecules and pharmaceuticals. This guide has provided a comprehensive overview of the history, synthesis, and application of this remarkable chiral auxiliary, underscoring its enduring significance in modern chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 5. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. york.ac.uk [york.ac.uk]

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol CAS number 22348-32-9 information

CAS Number: 22348-32-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, a pivotal chiral auxiliary and catalyst precursor in modern organic synthesis. It details the compound's chemical and physical properties, spectral data, synthesis protocols, and its significant applications, particularly in asymmetric catalysis. This document is intended to be a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Chemical and Physical Properties

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, also known as (R)-Diphenylprolinol, is a white to faintly yellow crystalline solid.[1][2] It is a chiral amino alcohol that has gained prominence as a precursor to the Corey-Bakshi-Shibata (CBS) catalyst, which is highly effective in the enantioselective reduction of prochiral ketones.[3][4] The compound is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 22348-32-9 | [1][5] |

| Molecular Formula | C₁₇H₁₉NO | [1][6] |

| Molecular Weight | 253.35 g/mol | [1][6] |

| Appearance | White to faintly yellow crystalline powder | [1][2] |

| Melting Point | 77-80 °C | |

| Optical Activity | [α]²⁰/D +69° (c=3, in chloroform) | |

| pKa | 13.15 ± 0.29 (Predicted) | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1] |

| Solubility | Almost transparent in Chloroform | [1] |

Spectral Data

The structural integrity of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Reference(s) |

| Aromatic Protons | 7.560 | [7] |

| Aromatic Protons | 7.491 | [7] |

| Aromatic Protons | 7.28 | [7] |

| Aromatic Protons | 7.26 | [7] |

| Aromatic Protons | 7.15 | [7] |

| Aromatic Protons | 7.14 | [7] |

| CH (pyrrolidine ring) | 4.231 | [7] |

| CH₂ (pyrrolidine ring) | 2.998 | [7] |

| CH₂ (pyrrolidine ring) | 2.909 | [7] |

| CH₂ (pyrrolidine ring) | 1.70 | [7] |

| CH₂ (pyrrolidine ring) | 1.57 | [7] |

Experimental Protocols

Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

A well-established procedure for the synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is documented in Organic Syntheses. This method involves the deprotection of (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine.[8]

Experimental Protocol:

-

A 1-L, round-bottomed flask equipped with a magnetic stirring bar is charged with 325 mL of absolute ethanol and 27.0 g (675 mmol) of NaOH.[8]

-

The NaOH is dissolved with vigorous stirring.[8]

-

(R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (22.0 g, 62.3 mmol) is added to the flask.[8]

-

The flask is fitted with a reflux condenser, and the resulting milky white suspension is heated to reflux for 2.5 hours.[8]

-

The suspension is then cooled to room temperature, and the solvents are removed under reduced pressure.[8]

-

To the residual off-white solids, 800 mL of ether and 400 mL of deionized water are added. The mixture is stirred until all solids dissolve.[8]

-

The biphasic mixture is transferred to a 2-L separatory funnel, the layers are partitioned, and the aqueous phase is extracted with ether (4 x 200 mL).[8]

-

The organic phases are combined, dried over K₂CO₃ (approximately 100 g), filtered, and the solvents are removed under reduced pressure to yield 14.5–15.8 g (92–100%) of the pure title compound as a white solid.[8]

Caption: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.

Application in Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

A primary application of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is in the preparation of the CBS catalyst, an oxazaborolidine, which is used for the enantioselective reduction of ketones.[1][5]

Experimental Protocol for Asymmetric Reduction of Acetophenone:

This protocol describes the in situ generation of the B-methoxy-oxazaborolidine catalyst followed by the reduction of acetophenone.[9]

-

Catalyst Preparation:

-

To a 25 mL round-bottom flask with a magnetic stirring bar, add 25.5 mg (0.1 mmol, 0.05 equiv.) of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (Note: this protocol uses the (S)-enantiomer, but the procedure is analogous for the (R)-enantiomer to obtain the opposite product enantiomer).[9]

-

Fit the flask with a gas-inlet adapter and flush with an inert gas (nitrogen or argon) for at least 10 minutes.[9]

-

Add 1 mL of tetrahydrofuran (THF) and 12.5 µL (0.11 mmol, 0.055 equiv.) of trimethylborate at room temperature.[9]

-

Stir the solution for 30 minutes.[9]

-

-

Reduction Reaction:

-

To the catalyst solution, add another 1 mL of THF and 2 mL (2 mmol, 1 equiv.) of a borane-THF solution.[9]

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.[10]

-

Allow the mixture to warm to room temperature and stir for 30 minutes.[10]

-

The product is then extracted with an organic solvent, dried, and purified by flash column chromatography to yield the corresponding chiral alcohol.[10]

-

Signaling Pathways and Mechanisms

The enantioselectivity of the CBS reduction is governed by a well-defined catalytic cycle.

References

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. labproinc.com [labproinc.com]

- 7. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

The Core Mechanism of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, and its derivatives, notably the silyl ethers, have emerged as powerful organocatalysts in asymmetric synthesis. Commonly known as Hayashi-Jørgensen catalysts, these compounds are prized for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the catalytic cycles.

Core Catalytic Principles: Enamine and Iminium Catalysis

The catalytic prowess of this compound and its silyl ether derivatives lies in their ability to activate carbonyl compounds through two primary pathways: enamine and iminium ion formation. The bulky diphenylmethyl group provides a crucial steric shield, directing the approach of reactants and leading to high stereoselectivity.

Enamine Catalysis: In this mode, the secondary amine of the catalyst condenses with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chiral scaffold of the catalyst controls the facial selectivity of the subsequent reaction, leading to the formation of a specific stereoisomer.

Iminium Catalysis: When reacting with α,β-unsaturated carbonyls, the catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity at the β-position. Nucleophilic attack on this activated iminium ion is directed by the chiral catalyst, again ensuring high stereocontrol.

Quantitative Data Presentation

The following tables summarize the performance of (R)-diphenylprolinol silyl ether catalysts in key asymmetric reactions, providing a comparative overview of their efficacy.

Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation. (R)-diphenylprolinol silyl ethers are highly effective catalysts for the addition of aldehydes to nitroalkenes.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | β-Nitrostyrene | 10 | Hexane | 5 | 82 | 94:6 | 99 |

| 2 | Propanal | (E)-1-Nitro-1-hexene | 10 | Hexane | 12 | 85 | 95:5 | 99 |

| 3 | 3-Phenylpropanal | β-Nitrostyrene | 10 | Hexane | 6 | 91 | 96:4 | >99 |

| 4 | Isovaleraldehyde | β-Nitrostyrene | 10 | Hexane | 24 | 75 | 93:7 | 98 |

| 5 | Propanal | 2-(2-Nitrovinyl)furan | 10 | Hexane | 8 | 88 | 92:8 | 99 |

Data synthesized from multiple sources.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems. (R)-diphenylprolinol silyl ethers catalyze the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes.

Table 2: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Dienes

| Entry | α,β-Unsaturated Aldehyde | Diene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (exo:endo) | ee (exo/endo) (%) |

| 1 | Cinnamaldehyde | Cyclopentadiene | 10 | Toluene | 24 | 80 | 85:15 | 97/88 |

| 2 | Crotonaldehyde | Cyclopentadiene | 10 | Toluene | 24 | 75 | 88:12 | 95/85 |

| 3 | Cinnamaldehyde | Isoprene | 10 | Toluene | 48 | 65 | - | 96 |

| 4 | Cinnamaldehyde | 2,3-Dimethyl-1,3-butadiene | 10 | Toluene | 48 | 72 | - | 98 |

Data synthesized from multiple sources.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory application.

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Materials:

-

This compound trimethylsilyl ether (catalyst)

-

Aldehyde (e.g., propanal)

-

Nitroalkene (e.g., β-nitrostyrene)

-

Anhydrous solvent (e.g., hexane)

-

Standard laboratory glassware and stirring equipment

-

Quenching solution (e.g., 1 M HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred solution of the nitroalkene (1.0 mmol) and the (R)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (2.0 mL) at the desired temperature (e.g., 0 °C), add the aldehyde (3.0 mmol).

-

Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding 1 M HCl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for Asymmetric Diels-Alder Reaction

Materials:

-

This compound triethylsilyl ether (catalyst)

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Diene (e.g., cyclopentadiene, freshly distilled)

-

Anhydrous solvent (e.g., toluene)

-

Acid co-catalyst (e.g., trifluoroacetic acid)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of the (R)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.2 mmol, 20 mol%) in anhydrous toluene (1.0 mL) at room temperature, add the α,β-unsaturated aldehyde (1.0 mmol).

-

Add the diene (3.0 mmol) to the mixture and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the Diels-Alder adduct.

-

Determine the diastereomeric ratio (exo/endo) by ¹H NMR spectroscopy and the enantiomeric excess of each isomer by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core catalytic cycles.

Enamine Catalysis Cycle

Caption: Enamine catalytic cycle for α-functionalization of aldehydes.

Iminium Catalysis Cycle

Caption: Iminium catalytic cycle for conjugate addition to enals.

Experimental Workflow for Asymmetric Catalysis

Caption: General experimental workflow for organocatalytic reactions.

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, also known as (R)-diphenylprolinol, is a chiral amino alcohol that serves as a critical precursor in asymmetric synthesis. Its most notable application is in the preparation of the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine that facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This function makes it an invaluable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of the key catalytic cycle in which it participates.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Appearance | White to faintly yellow crystalline powder |

| Melting Point | 77-80 °C |

| Boiling Point | 396.54 °C (rough estimate) |

| Solubility | Soluble in chloroform |

Optical and Spectroscopic Properties

| Property | Value |

| Specific Rotation ([α]²⁰/D) | +69° (c=3, chloroform) |

| ¹H NMR | Spectral data available, key shifts at 7.56, 7.49, 7.28, 7.26, 7.15, 7.14, 4.23, 2.99, 2.90, 1.70, 1.57 ppm |

| ¹³C NMR | Spectral data available |

| Mass Spectrometry | Spectral data available |

| Infrared Spectroscopy | Spectral data available |

Key Chemical Behavior and Applications

This compound's primary chemical significance lies in its role as a chiral precursor to the CBS catalyst. This catalyst is highly effective for the enantioselective reduction of a wide array of prochiral ketones.[4]

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the asymmetric synthesis of chiral alcohols. The reaction utilizes a catalytic amount of the oxazaborolidine catalyst, derived from this compound, and a stoichiometric amount of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF).

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane. This complex then coordinates to the ketone, positioning it in a way that the hydride is delivered to one face of the carbonyl group with high selectivity. This stereocontrol is dictated by the chiral environment created by the diphenylprolinol-derived catalyst.

The generally accepted mechanism for the CBS reduction is depicted in the following signaling pathway diagram.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in an asymmetric ketone reduction.

Synthesis of (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

N-(tert-Butoxycarbonyl)-(R)-2-(diphenylhydroxymethyl)pyrrolidine

-

Sodium hydroxide (NaOH)

-

Absolute ethanol

-

Ether

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 1-L, round-bottomed flask equipped with a magnetic stirring bar is charged with 325 mL of absolute ethanol and 27.0 g (675 mmol) of NaOH. The mixture is stirred vigorously until the NaOH is dissolved.

-

To the solution, 22.0 g (62.3 mmol) of (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine is added.

-

The flask is fitted with a reflux condenser, and the resulting milky white suspension is heated to reflux for 2.5 hours.

-

The suspension is then cooled to room temperature, and the solvents are removed under reduced pressure.

-

To the residual off-white solids, 800 mL of ether and 400 mL of deionized water are added. The suspension is stirred until all solids are dissolved.

-

The resulting biphasic mixture is transferred to a 2-L separatory funnel. The layers are separated, and the aqueous phase is extracted with ether (3 x 200 mL).

-

The original organic phase and the ethereal extracts are combined, washed with brine (200 mL), and dried over MgSO₄.

-

The solution is filtered, and the solvents are removed under reduced pressure to afford the crude product as an off-white solid.

-

The crude product can be further purified by recrystallization.

Asymmetric Reduction of Acetophenone using the CBS Catalyst

This protocol is based on a procedure for the (S)-enantiomer and is adapted for the use of the (R)-catalyst precursor.[1]

Materials:

-

This compound

-

Trimethylborate

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Acetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 3 M

-

Diethyl ether

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Catalyst Preparation (in situ):

-

In a 25 mL round-bottom flask with a magnetic stirring bar, add 25.5 mg (0.1 mmol, 0.05 equiv.) of this compound.

-

The flask is flushed with an inert gas (nitrogen or argon) for at least 10 minutes.

-

Add 1 mL of anhydrous THF and 12.5 µL (0.11 mmol, 0.055 equiv.) of trimethylborate at room temperature. Stir this solution for 30 minutes.

-

Add another 1 mL of THF, followed by 2 mL (2 mmol, 1 equiv.) of 1 M borane–THF solution.

-

-

Reduction Reaction:

-

Slowly add a solution of 240 mg (234 µL, 2 mmol, 1 equiv.) of acetophenone in 3 mL of THF to the catalyst mixture over at least 10 minutes.

-

Stir the reaction mixture for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of 10 mL of 3 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the oily crude product using column chromatography on silica gel with a hexane/ethyl acetate (80:20) mixture as the eluent.

-

Collect the appropriate fractions (monitored by TLC) and evaporate the solvents to yield the chiral alcohol product.

-

Conclusion

This compound is a cornerstone chiral auxiliary in modern organic synthesis. Its physical and chemical properties are well-defined, and its application in the Corey-Bakshi-Shibata reduction of ketones is a testament to its utility in producing enantiomerically enriched compounds. The provided experimental protocols offer a practical guide for its synthesis and use, empowering researchers and drug development professionals to leverage this powerful tool in their synthetic endeavors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A Technical Guide to its Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, a chiral amino alcohol readily derived from D-proline, has emerged as a cornerstone in the field of asymmetric synthesis. Its robust stereochemical framework and versatile functional group have made it an indispensable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth review of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights through logical diagrams.

Asymmetric Reduction of Prochiral Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most prominent applications of this compound is as a chiral precursor for the preparation of oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. This method allows for the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source.[1][2]

The catalyst is typically generated in situ or pre-formed by the reaction of this compound with a borane source, such as borane-dimethylsulfide (BMS) or trimethylboroxine.[3][4] The resulting oxazaborolidine coordinates with the borane reducing agent and the ketone substrate, creating a rigid transition state that directs the hydride delivery to one of the prochiral faces of the ketone.[1]

Quantitative Data for CBS Reduction of Prochiral Ketones

| Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Acetophenone | (R)-1-Phenylethanol | 10 | >93 | >95 | [5] |

| 1-(3,4-dimethoxyphenyl)ethanone | (R)-1-(3,4-dimethoxyphenyl)ethanol | 10 | >93 | >95 | [5] |

| 1-(4-nitrophenyl)ethanone | (R)-1-(4-nitrophenyl)ethanol | 10 | ≈100 | >95 | [5] |

| 1-(4-bromophenyl)ethanone | (R)-1-(4-bromophenyl)ethanol | 10 | 98 | 97 | [5] |

| Cyclic meso-imide | trans-ethoxylactam | Not specified | Not specified | 68-94 | [6] |

Experimental Protocol: Asymmetric Reduction of Acetophenone

A representative procedure for the in situ preparation of the B-alkoxyoxazaborolidine catalyst and subsequent ketone reduction is as follows:[5]

-

To a solution of this compound (0.1 mmol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of trimethylborate (0.1 mmol) in THF.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

-

Cool the solution to -78 °C and add a solution of borane-dimethylsulfide complex (1.0 M in THF, 1.0 mmol) dropwise.

-

After stirring for 15 minutes, add a solution of acetophenone (1.0 mmol) in THF dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

The residue is then treated with aqueous HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The enantiomeric excess of the resulting (R)-1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Mechanistic Workflow of the CBS Reduction

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxazaborolidine catalysed enantioselective reduction of cyclic meso-imides [sfera.unife.it]

Key spectroscopic data for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (NMR, IR, MS)

This guide provides an in-depth analysis of the key spectroscopic data for the chiral catalyst and building block, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the essential NMR, IR, and MS data for (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 7.56 | Aromatic Protons |

| 7.49 | Aromatic Protons |

| 7.28 - 7.26 | Aromatic Protons |

| 7.15 - 7.14 | Aromatic Protons |

| 4.23 | -CH- (pyrrolidine) |

| 2.99 - 2.90 | -CH₂- (pyrrolidine) |

| 1.70 - 1.57 | -CH₂-CH₂- (pyrrolidine) |

Solvent: Not specified in the source data.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (ppm) | Assignment |

| 146.9 | Quaternary Phenyl Carbon |

| 144.9 | Quaternary Phenyl Carbon |

| 128.3 | Phenyl C-H |

| 128.2 | Phenyl C-H |

| 126.8 | Phenyl C-H |

| 126.5 | Phenyl C-H |

| 126.3 | Phenyl C-H |

| 125.7 | Phenyl C-H |

| 80.8 | Quaternary Carbon (-C(Ph)₂OH) |

| 65.5 | -CH- (pyrrolidine) |

| 46.6 | -CH₂- (pyrrolidine, adjacent to N) |

| 26.1 | -CH₂- (pyrrolidine) |

| 25.9 | -CH₂- (pyrrolidine) |

Note: This data is predicted using a computational model and should be confirmed with experimental data.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3100 | O-H stretch (alcohol), N-H stretch (secondary amine) |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~3000 - 2850 | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1200 - 1000 | C-O stretch (alcohol), C-N stretch (amine) |

| ~750 - 700 | C-H bend (aromatic, out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 253 | Low | [M]⁺ (Molecular Ion) |

| 183 | Moderate | [M - C₄H₈N]⁺ |

| 105 | High | [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 70 | Base Peak (100%) | [C₄H₈N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Referencing : Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same instrument.

-

Use proton decoupling to simplify the spectrum.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Drop the resulting solution onto a salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

If necessary, further dilute the sample to the low µg/mL or ng/mL range.

-

-

Instrumentation and Ionization :

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

-

Mass Analysis :

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition and Analysis :

-

A mass spectrum is generated by plotting the relative ion abundance against the m/z ratio.

-

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.

Caption: Workflow for NMR, IR, and MS analysis.

References

Molecular weight and formula of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

This guide provides a comprehensive overview of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, a pivotal chiral auxiliary and catalyst precursor in asymmetric synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties

This compound, also known as α,α-Diphenyl-D-prolinol, is a white to off-white crystalline solid.[1] Its chemical structure features a pyrrolidine ring and two phenyl groups attached to a carbinol carbon, rendering it a valuable asset in stereoselective chemical transformations.

The key quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO[1][2][3][4][5][6] |

| Molecular Weight | 253.34 g/mol [2][6] |

| Melting Point | 77-80 °C[1][4] |

| Optical Activity | [α]20/D +69°, c = 3 in chloroform[3] |

| Boiling Point | 396.54°C (estimate)[1][4] |

| Density | 1.0078 g/cm³ (estimate)[1][4] |

| pKa | 13.15 ± 0.29 (Predicted)[1][3] |

| CAS Number | 22348-32-9[1][2][3] |

Synthesis and Experimental Protocols

The enantiomerically pure synthesis of this compound is critical for its application in asymmetric reactions. Several synthetic routes have been established, with a common approach involving the asymmetric deprotonation of an N-protected pyrrolidine followed by reaction with an electrophile.

A well-documented method involves the use of N-tert-butoxycarbonyl (Boc) protected pyrrolidine and the chiral ligand (-)-sparteine.[7]

Experimental Protocol:

-

Preparation of N-Boc-pyrrolidine: Pyrrolidine is reacted with di-tert-butyl dicarbonate in dichloromethane to yield N-(tert-Butoxycarbonyl)pyrrolidine.[7]

-

Asymmetric Lithiation: Anhydrous ether is charged with (-)-sparteine and N-Boc-pyrrolidine, then cooled to -70°C.[8] sec-Butyllithium is added dropwise to effect an asymmetric deprotonation, forming a chiral organolithium intermediate.[7][8]

-

Reaction with Benzophenone: A solution of benzophenone in anhydrous ether is added dropwise to the cooled suspension. The reaction is maintained at -70°C for approximately 2 hours.[8]

-

Quenching and Extraction: The reaction is quenched with glacial acetic acid.[8] The crude product is extracted from the aqueous phase using diethyl ether, washed with brine, and dried over magnesium sulfate.[7]

-

Purification and Deprotection: The resulting (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine is purified by recrystallization.[7][8] The Boc-protecting group is then removed by heating the intermediate to reflux in a solution of sodium hydroxide in absolute ethanol.[7]

-

Final Product Isolation: After removing the solvent under reduced pressure, the final product, this compound, is isolated.[7]

Applications in Asymmetric Synthesis

The primary application of this compound is as a precursor to chiral catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction.

This compound is used to prepare the corresponding oxazaborolidines, which are highly effective catalysts for the borane-mediated asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][9]

Mechanism Overview:

-

(R)-Diphenylprolinol reacts with a borane source (e.g., borane-methyl sulfide complex) to form the chiral oxazaborolidine catalyst.

-

The catalyst coordinates with another equivalent of borane, activating it for reduction.

-

The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner.

-

An intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon occurs, leading to the formation of a chiral alcohol with high enantioselectivity.

Beyond CBS reductions, this compound serves as a valuable chiral building block and reagent in various synthetic endeavors:

-

Drug Synthesis: It is used as a reagent in the synthesis of the antidepressant (S)-duloxetine.[3][4]

-

Pharmaceutical Research: Its trimethylsilyl ether derivative is utilized in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.[10]

-

Neuroactivity: The compound has been shown to have amphetamine-like effects and can inhibit neurite growth in PC12 cells, indicating potential neurotoxic effects at certain concentrations.[3]

References

- 1. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]

- 2. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (R)- | C17H19NO | CID 7045371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-α,α-二苯基脯氨醇 | 22348-32-9 [m.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol [chempharmsou.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 9. scbt.com [scbt.com]

- 10. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis protocol for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol from L-proline

Application Notes: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol , also known as (R)-diphenylprolinol, is a crucial chiral auxiliary and a precursor for important catalysts like the Corey-Bakshi-Shibata (CBS) catalyst.[1][2] Its synthesis from the readily available and inexpensive chiral pool starting material, L-proline, makes it a valuable compound in asymmetric synthesis for academic research and industrial drug development.[2][3]

The most common synthetic route involves the addition of two equivalents of a phenyl Grignard reagent to an L-proline ester. This process transforms the ester functional group into a diphenylmethanol moiety while preserving the stereocenter of the original amino acid. The overall transformation requires careful control of reaction conditions, particularly the exclusion of water, to ensure high yields and purity.[4][5]

This document provides a detailed protocol for the synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol from L-proline, including the preparation of the necessary L-proline ester intermediate and the subsequent Grignard reaction.

Experimental Protocols

The synthesis is typically performed in two main stages:

-

Esterification of L-proline: Conversion of L-proline to its methyl or ethyl ester hydrochloride.

-

Grignard Reaction: Reaction of the L-proline ester with phenylmagnesium bromide to form the final product.

Protocol 1: Synthesis of L-Proline Ethyl Ester Hydrochloride

This procedure outlines the Fischer esterification of L-proline using ethanol and a source of dry HCl gas.[6]

Materials:

-

L-proline

-

Anhydrous Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Gas dispersion tube (bubbler)

-

Magnetic stirrer and stir bar

-

Apparatus for generating HCl gas (e.g., dropping funnel, flask)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve L-proline (e.g., 1.5 g) in anhydrous ethanol (~30 mL) in a round-bottom flask with magnetic stirring.[6]

-

Generate dry hydrogen chloride (HCl) gas by carefully adding concentrated HCl dropwise to concentrated H₂SO₄. Bubble the generated HCl gas through the ethanol/proline suspension.[6]

-

Continue bubbling HCl until the reaction is complete (the L-proline dissolves and the solution is saturated).

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.[6]

-

To the resulting residue, add diethyl ether (~50 mL) to precipitate the L-proline ethyl ester hydrochloride as a white powder.[6]

-

Filter the solid and dry it. The hydrochloride salt can be used directly in the next step or the free ester can be generated.

-

(Optional - Free Ester Generation): To obtain the free ester, dissolve the hydrochloride salt in water, basify the solution with 5% NaOH, and extract the L-proline ethyl ester into diethyl ether (3 x 10 mL).[6] Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the ester as an oil.[6] Ensure the ester is completely dry before proceeding.[6]

Protocol 2: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol via Grignard Reaction

This protocol details the reaction of an L-proline ester with phenylmagnesium bromide. It is critical that all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to water.[4][5]

Materials:

-

L-proline ethyl ester (or its hydrochloride salt)

-

Magnesium (Mg) turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl[7]

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Inert gas inlet (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

Place magnesium turnings (4 molar equivalents relative to the ester) in the three-necked flask under an inert atmosphere.[7]

-

Add a solution of bromobenzene (4 molar equivalents) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction may need gentle warming to start, and an iodine crystal can be added as an activator.[5]

-

Once the reaction begins (indicated by bubbling and a cloudy, brownish appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5][8]

-

-

Grignard Reaction:

-

Once the Grignard reagent formation is complete, cool the flask in an ice-water bath.

-

Prepare a solution of L-proline ethyl ester (1 equivalent) in anhydrous diethyl ether or anisole.[7]

-

Add the ester solution dropwise to the stirred Grignard reagent at a controlled rate to manage the exothermic reaction.[5][7]

-

After the addition is complete, bring the mixture to reflux and heat for 2 hours.[7]

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[7]

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer three times with toluene.[7]

-

Combine all organic extracts, wash with water, and dry over anhydrous sodium sulfate.[7]

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as an oil or solid.[7]

-

-

Purification:

-

The crude product can be purified by recrystallization. For example, the product can be converted to its hydrochloride salt and recrystallized from a methanol-ether mixture.[7] Alternatively, the free base can be recrystallized from a suitable solvent like n-heptane.[7]

-

The final product, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, is typically a white to off-white crystalline solid.[9][10]

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields reported in various literature sources for the Grignard reaction step.

| Starting Material | Grignard Reagent | Solvent | Yield | Melting Point (°C) | Reference |

| (S)-Proline ethyl ester | Phenylmagnesium bromide | Ether / Anisole | 63% | 76.5 - 78 | [7] |

| N-Boc-L-proline methyl ester | Phenylmagnesium bromide | THF | 55-62% | - | [11][12] |

| (S)-Proline-N-carboxyanhydride | Phenylmagnesium chloride | THF | 50-56% (as sulfate salt) | 275 - 290 (sulfate salt) | [13] |

| DL-Proline ethyl ester | Phenylmagnesium bromide | Ether | - | >250 (HCl salt) | [7] |

Synthesis Workflow

The diagram below illustrates the key steps in the synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol from L-proline.

Caption: Workflow for the synthesis of (R)-diphenylprolinol from L-proline.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]

- 10. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol in Asymmetric Synthesis